molecular formula C9H16O2 B1616376 Hept-4-en-2-yl acetate CAS No. 94088-33-2

Hept-4-en-2-yl acetate

Cat. No.: B1616376
CAS No.: 94088-33-2
M. Wt: 156.22 g/mol
InChI Key: QJMRCUOWTUQXIQ-WAYWQWQTSA-N
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Description

Hept-4-en-2-yl acetate is an organic compound with the molecular formula C9H16O2. It is an ester derived from hept-4-en-2-ol and acetic acid. This compound is known for its pleasant fruity aroma, making it a valuable component in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hept-4-en-2-yl acetate can be synthesized through the esterification of hept-4-en-2-ol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of hept-4-en-2-ol with acetic acid in the presence of an acid catalyst. The reaction mixture is continuously distilled to separate the ester from the reaction by-products, ensuring high purity and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to form hept-4-en-2-ol.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Hept-4-enoic acid or hept-4-enal.

    Reduction: Hept-4-en-2-ol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Hept-4-en-2-yl acetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is widely used in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

The mechanism of action of hept-4-en-2-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release hept-4-en-2-ol and acetic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interaction with cellular membranes and proteins, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

  • 2-Heptenyl acetate
  • Hept-2-en-1-yl acetate
  • Hept-3-en-2-yl acetate

Comparison: Hept-4-en-2-yl acetate is unique due to its specific double bond position and ester group, which confer distinct chemical and physical properties. Compared to similar compounds, it has a different reactivity profile and aroma characteristics, making it particularly valuable in specific applications within the fragrance and flavor industries.

Properties

CAS No.

94088-33-2

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

[(Z)-hept-4-en-2-yl] acetate

InChI

InChI=1S/C9H16O2/c1-4-5-6-7-8(2)11-9(3)10/h5-6,8H,4,7H2,1-3H3/b6-5-

InChI Key

QJMRCUOWTUQXIQ-WAYWQWQTSA-N

Isomeric SMILES

CC/C=C\CC(C)OC(=O)C

SMILES

CCC=CCC(C)OC(=O)C

Canonical SMILES

CCC=CCC(C)OC(=O)C

Origin of Product

United States

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